
3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride” is a chemical compound with the IUPAC name (1s,3s)-3- (4H-1,2,4-triazol-4-yl)cyclobutan-1-ol hydrochloride . It has a molecular weight of 175.62 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-3-7-8-4-9;/h3-6,10H,1-2H2;1H/t5-,6+; . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 175.62 .Aplicaciones Científicas De Investigación
- Root Growth Stimulant : Among newly synthesized 1,2,4-triazol derivatives, EN300-7463160 (referred to as CGR3) has shown promise as an agrochemical. It functions as a root growth stimulant, promoting primary root length. Additionally, it influences the levels of endogenous hormones (such as IAA, ABA, and GA3), playing a crucial role in controlling primary root development .
- IDO1 Inhibitor : Researchers have explored compounds based on the 4-amino-1,2,3-triazole core for their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1). IDO1 inhibitors are significant targets in immuno-oncology research. While not directly related to EN300-7463160, this information highlights the broader relevance of triazole-based compounds in cancer immunotherapy .
- Anticancer Potential : EN300-7463160 and other 1,2,4-triazole hybrids have been evaluated for their cytotoxic activity against tumor cell lines. In particular, EN300-7463160 exhibited varying levels of cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values ranging from 15.6 to 41.8 µM. These findings suggest its potential as an anticancer agent .
Agrochemical Applications
Immuno-Oncology Research
Cytotoxic Activity Against Tumor Cells
Mecanismo De Acción
The mechanism of action of 1,2,4-triazole derivatives is often studied in the context of their potential as anticancer agents . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme, a possible target .
Direcciones Futuras
The future directions for the study of 1,2,4-triazole derivatives, including “3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride”, are likely to involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Propiedades
IUPAC Name |
3-(1,2,4-triazol-4-yl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-3-7-8-4-9;/h3-6,10H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJORAJXRTWJGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=NN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

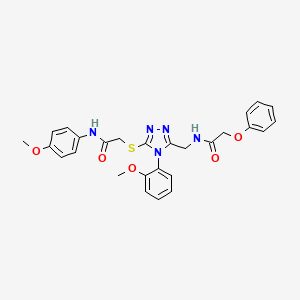
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)
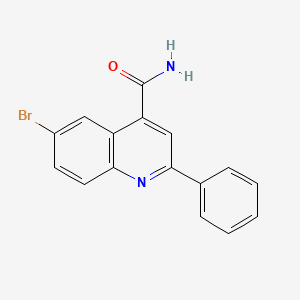
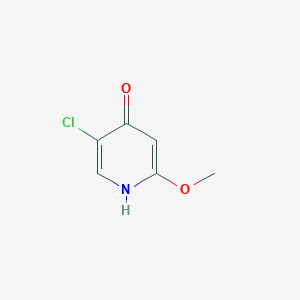
![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)
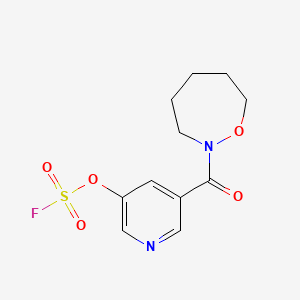
![(6-Methoxypyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2823250.png)
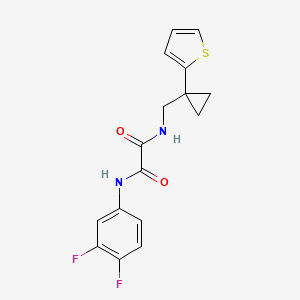
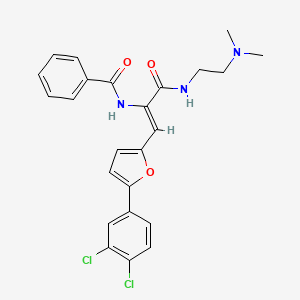
![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2823253.png)
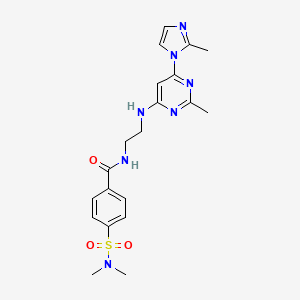
![4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone](/img/structure/B2823255.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2823257.png)
![1-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2823258.png)